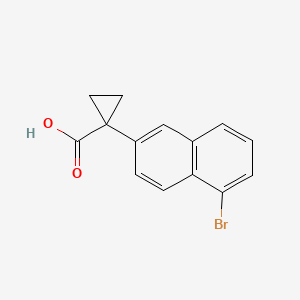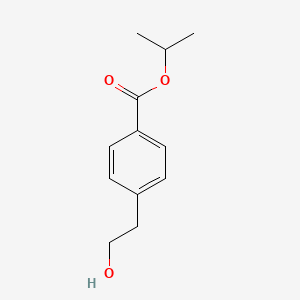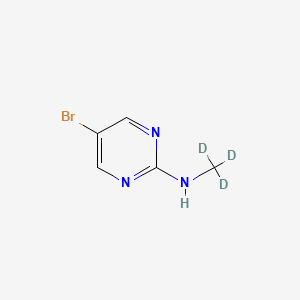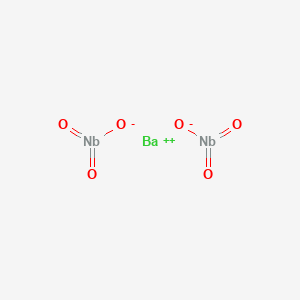
Barium niobium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium niobium oxide is a compound that combines barium and niobium with oxygen It is known for its unique structural and electrochemical properties, making it a subject of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium niobium oxide can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of barium carbonate with niobium pentoxide at high temperatures. The reaction conditions typically require temperatures above 1000°C to ensure complete reaction and formation of the desired oxide phase .
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, such as barium carbonate and niobium pentoxide, are mixed and heated in a controlled atmosphere to achieve the desired phase and purity. The process may involve multiple heating and cooling cycles to optimize the material’s properties .
Analyse Chemischer Reaktionen
Types of Reactions: Barium niobium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the compound’s properties and are often used to tailor its characteristics for specific applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or air at elevated temperatures. This reaction can lead to the formation of higher oxidation states of niobium.
Reduction: Reduction reactions can be carried out using hydrogen or carbon monoxide as reducing agents. These reactions typically occur at high temperatures and can result in the formation of lower oxidation states of niobium.
Substitution: Substitution reactions involve replacing one element in the compound with another.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides of niobium, while reduction reactions can yield lower oxides or metallic niobium .
Wissenschaftliche Forschungsanwendungen
Barium niobium oxide has a wide range of scientific research applications due to its unique properties:
Electronics: The compound’s electrochemical properties make it suitable for use in capacitors, resistors, and other electronic components.
Catalysis: this compound is used as a catalyst in various chemical reactions, including the oxidation of organic compounds and the reduction of nitrogen oxides.
Energy Storage: The compound’s ability to store and release energy efficiently makes it a candidate for use in batteries and supercapacitors.
Optoelectronics: this compound is studied for its potential use in optoelectronic devices, such as light-emitting diodes and photodetectors.
Wirkmechanismus
The mechanism by which barium niobium oxide exerts its effects is primarily related to its crystal structure and electronic properties. The compound’s structure allows for efficient charge transfer and storage, making it effective in applications such as energy storage and catalysis. The molecular targets and pathways involved in these processes are often related to the compound’s ability to interact with other materials and facilitate chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Barium niobium oxide can be compared with other similar compounds, such as:
Barium titanate: Known for its ferroelectric properties, barium titanate is widely used in capacitors and other electronic devices.
Niobium pentoxide: This compound is known for its catalytic properties and is used in various industrial applications.
Barium zirconate: Used in fuel cells and other energy-related applications, barium zirconate has similar structural properties to this compound.
This compound stands out due to its unique combination of electrochemical and catalytic properties, making it a versatile material for various scientific and industrial applications.
Eigenschaften
Molekularformel |
BaNb2O6 |
|---|---|
Molekulargewicht |
419.14 g/mol |
IUPAC-Name |
barium(2+);oxido(dioxo)niobium |
InChI |
InChI=1S/Ba.2Nb.6O/q+2;;;;;;;2*-1 |
InChI-Schlüssel |
FKKSQMDUUDBSGH-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)

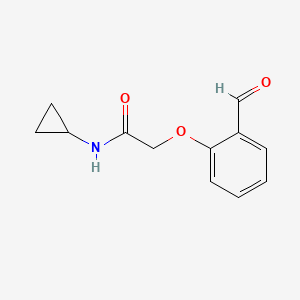
![4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)


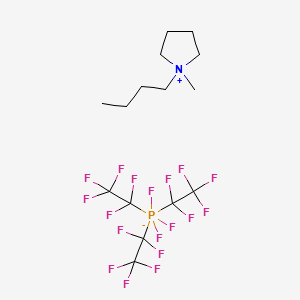

![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
